4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid
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Overview
Description
4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid is a complex organic compound characterized by its unique structure, which includes an indene moiety, a furan ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with 5-(furan-2-yl)-3-methylbenzoic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)-2-methoxyphenyl 2-furoate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}-3-methylbenzoic acid is unique due to its combination of an indene moiety, a furan ring, and a benzoic acid group. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H14O5 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-[5-[(1,3-dioxoinden-2-ylidene)methyl]furan-2-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C22H14O5/c1-12-10-13(22(25)26)6-8-15(12)19-9-7-14(27-19)11-18-20(23)16-4-2-3-5-17(16)21(18)24/h2-11H,1H3,(H,25,26) |
InChI Key |
NLEPGQFWBLATKB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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